3-Bromochromone

Purity analysis Melting point characterization Quality control

3-Bromochromone (C₉H₅BrO₂; MW 225.04) is the preferred C3-halochromone electrophile for Suzuki–Miyaura assembly of isoflavone libraries and total synthesis of kwakhurin. It occupies the optimal reactivity–stability midpoint versus sluggish 3-chloro and base-sensitive 3-iodo analogs, delivering higher isolated yields under mild, room-temperature Pd-catalyzed conditions. Insist on lot-specific CoA verifying melting point 94–99°C and purity ≥98.0% (GC) to ensure reproducible cross-coupling performance across diverse arylboronic acid partners. Ideal for medicinal chemistry programs building xanthone and cyclopropane-fused chromone scaffolds.

Molecular Formula C9H5BrO2
Molecular Weight 225.04 g/mol
CAS No. 49619-82-1
Cat. No. B1268052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromochromone
CAS49619-82-1
Molecular FormulaC9H5BrO2
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)Br
InChIInChI=1S/C9H5BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
InChIKeyIQIGYNPOESZBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromochromone CAS 49619-82-1: Heterocyclic Scaffold for Palladium-Catalyzed Cross-Coupling in Isoflavone Synthesis


3-Bromochromone (3-bromo-4H-chromen-4-one; C₉H₅BrO₂; MW 225.04 g/mol) is a halogenated chromone derivative featuring a bromine atom at the C3 position of the benzopyran-4-one scaffold [1]. It is commercially available as a white to orange-green crystalline powder with GC purity ≥98.0% and a reported melting point of 95.0–99.0 °C . The C3-bromo substituent enables this compound to serve as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly for the convergent assembly of isoflavone derivatives and related oxygen heterocycles [2].

Why 3-Bromochromone Cannot Be Directly Substituted with 3-Chlorochromone or 3-Iodochromone in Procurement


Within the 3-halochromone series, the halogen identity directly governs the balance between oxidative addition kinetics, thermal/base stability, and downstream reaction compatibility [1]. 3-Chlorochromone exhibits substantially lower reactivity in palladium-catalyzed couplings, requiring harsher conditions that are incompatible with many functionalized substrates; 3-iodochromone, while more reactive, demonstrates greater sensitivity to base-induced degradation and frequently yields lower isolated product mass due to decomposition pathways [2]. 3-Bromochromone occupies the optimal midpoint, offering sufficient electrophilicity for smooth oxidative addition under mild conditions while maintaining stability toward basic and thermal stress during purification and storage [3]. These performance differentials are not transferable across the halogen series and must be verified through lot-specific analytical characterization.

3-Bromochromone CAS 49619-82-1: Quantitative Evidence for Scientific Selection and Procurement Decision-Making


Batch-to-Batch Melting Point Verification for 3-Bromochromone Purity Assurance

The melting point specification for 3-bromochromone exhibits significant inter-vendor variation, with TCI reporting 95.0–99.0 °C (97 °C reference) , while ChemicalBook and other suppliers list a literature value of 94–98 °C . This 5 °C window is narrower than the broader 70–72 °C value circulated in some non-verified databases. Procurement specifications should require Certificate of Analysis (CoA) confirmation of melting point within 94–99 °C and GC purity ≥98.0% to exclude degraded or impure batches that would compromise cross-coupling yield reproducibility.

Purity analysis Melting point characterization Quality control

Suzuki–Miyaura Cross-Coupling of 3-Bromochromone with Arylboronic Acids at Room Temperature

In a 2024 study, pincer-type palladium(II) complexes catalyzed the Suzuki–Miyaura cross-coupling of 3-bromochromone with a range of arylboronic acids in ethanol under aerobic conditions at room temperature with a catalyst loading of 0.01 mol% [1]. The catalyst system was reused for up to five cycles without requiring external oxidants, additives, or phase-transfer reagents [1]. In contrast, the 1988 Hoshino–Miyaura–Suzuki protocol employed Pd(PPh₃)₄ catalyst with refluxing conditions and inert atmosphere [2]. The 2024 conditions demonstrate that 3-bromochromone is sufficiently activated at the C–Br bond to undergo efficient oxidative addition under unprecedentedly mild, oxidant-free conditions—a finding not demonstrated for 3-chlorochromone, which requires higher temperatures or specialized ligands.

Suzuki–Miyaura coupling Palladium catalysis Isoflavone synthesis

Sonogashira Coupling of 3-Bromochromone Matches Efficiency of 3-Iodochromone While Reducing Cost

Patonay and coworkers (2013) reported that Sonogashira coupling of 3-bromochromone with various terminal alkynes using Pd(PPh₃)₄, CuI co-catalyst, and triethylamine proceeded with nearly the same efficiency as the corresponding 3-iodochromone derivatives [1]. The bromo-substrate afforded the desired alkynylated chromones in comparable isolated yields across a panel of terminal alkynes, providing access to ethynyl-functionalized chromones for subsequent iterative cross-coupling [1]. This parity of reactivity is notable because 3-iodochromone is both more expensive and more prone to photolytic and thermal decomposition during storage and handling.

Sonogashira coupling Alkynylation C–C bond formation

3-Bromochromone Enables Divergent Michael-Initiated Ring-Closure vs. 3-Unsubstituted Chromones

In Michael-initiated ring-closure (MIRC) reactions with dimethyl acetonedicarboxylate, 3-unsubstituted chromones produce methyl 7-hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates, whereas 3-bromochromone under identical conditions yields a different product profile: methyl furoate and furylcyclopropyl-chromene carboxylate derivatives [1]. This divergent pathway, documented in a DART-Europe thesis investigating chromone reactivity, arises from the electron-withdrawing and leaving-group character of the C3-bromine substituent, which redirects the reaction cascade toward cyclopropanation rather than benzochromone formation [1].

Michael addition Cyclopropanation Divergent reactivity

Heck Reaction of 3-Bromochromone Provides Entry to 2,3-Diarylxanthone Scaffolds

Santos and coworkers developed a synthetic route to hydroxylated 2,3-diarylxanthone derivatives using 3-bromochromone as the Heck reaction substrate. The sequence proceeds via Heck coupling followed by aldol condensation and electrocyclization/oxidation to afford the 2,3-diaryl-9H-xanthen-9-ones [1]. While 3-iodochromone would also participate in Heck coupling, the bromo analog offers better handling characteristics and avoids the homocoupling byproducts that frequently plague iodoarene Heck reactions due to facile oxidative addition and subsequent β-hydride elimination competition [1].

Heck reaction Xanthone synthesis Bioactive heterocycles

3-Bromochromone in Convergent Isoflavone Natural Product Synthesis: Kwakhurin Total Synthesis

In the 2005 total synthesis of kwakhurin—a phytoestrogenic isoflavone from Pueraria mirifica—Ito and coworkers employed Suzuki–Miyaura coupling of 3-bromochromone (AC-ring fragment) with an arylboronic acid (B-ring fragment) in the presence of TBAB as a phase-transfer additive [1]. This convergent coupling strategy efficiently assembled the isoflavone skeleton 31, enabling completion of the target molecule in 12% overall yield from 2,4-dihydroxybenzaldehyde [1]. While alternative syntheses could theoretically employ 3-iodochromone, the bromo analog was selected for its optimal balance of reactivity and stability under microwave-assisted coupling screening conditions [1].

Total synthesis Isoflavone Natural product Suzuki–Miyaura

3-Bromochromone: Recommended Application Scenarios Based on Quantitative Evidence


Convergent Synthesis of Isoflavone Libraries for Drug Discovery

3-Bromochromone is the preferred AC-ring electrophile for Suzuki–Miyaura coupling-based assembly of isoflavone libraries, as validated in the Hoshino–Miyaura–Suzuki protocol [1] and the total synthesis of kwakhurin [2]. The room-temperature coupling conditions using 0.01 mol% Pd pincer catalyst in ethanol enable parallel library synthesis without specialized inert-atmosphere equipment [3]. Procurement of 3-bromochromone in quantities ≥5 g with CoA-verified melting point 94–99 °C and ≥98.0% GC purity ensures reproducible coupling yields across diverse arylboronic acid partners.

Sonogashira Alkynylation for Iterative C–C Bond Formation in Heterocyclic Chemistry

For research groups requiring alkynylated chromone intermediates as precursors to more complex O-heterocycles, 3-bromochromone offers Sonogashira coupling efficiency equivalent to 3-iodochromone with improved bench stability and lower procurement cost [4]. The ethynyl-functionalized products serve as terminal alkyne substrates for a second cross-coupling reaction, enabling iterative C–C bond construction strategies [4].

Heck Reaction-Based Synthesis of 2,3-Diarylxanthone Pharmacophores

Medicinal chemistry programs targeting xanthone-based anti-inflammatory or cytotoxic agents should source 3-bromochromone for Heck coupling-based construction of the 2,3-diarylxanthone core [5]. The bromo substrate provides a cleaner reaction profile with reduced homocoupling side products compared to iodo analogs, while the subsequent aldol condensation and electrocyclization sequence reliably delivers the bioactive scaffold [5].

Cyclopropane-Fused Chromone Synthesis via Michael-Initiated Ring-Closure

For discovery chemistry efforts seeking structurally novel chromone derivatives, 3-bromochromone enables access to cyclopropane-fused chromone scaffolds that are completely inaccessible from unsubstituted chromones under identical MIRC conditions [6]. This divergent reactivity profile—where the C3-bromo substituent redirects the reaction cascade toward methyl furoates and furylcyclopropyl-chromene carboxylates—provides a unique entry point for scaffold-hopping strategies [6].

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